molecular formula C20H32O B14327493 1-(2,5-Dimethylphenyl)dodecan-1-one CAS No. 101493-88-3

1-(2,5-Dimethylphenyl)dodecan-1-one

Cat. No.: B14327493
CAS No.: 101493-88-3
M. Wt: 288.5 g/mol
InChI Key: LAYJKDXVCRNLGE-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)dodecan-1-one is an organic compound with the molecular formula C20H30O It belongs to the class of aromatic ketones, characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 5 positions, and a dodecanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylphenyl)dodecan-1-one can be synthesized through Friedel-Crafts acylation. This involves the reaction of 2,5-dimethylbenzoyl chloride with dodecane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts acylation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification is often achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)dodecan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2,5-Dimethylphenyl)dodecan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)dodecan-1-one involves interactions with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

    1-(2,5-Dimethylphenyl)undecan-1-one: Similar structure but with an undecane chain.

    1-(2,5-Dimethylphenyl)nonan-1-one: Similar structure but with a nonane chain.

Uniqueness: 1-(2,5-Dimethylphenyl)dodecan-1-one is unique due to its specific chain length and substitution pattern, which confer distinct chemical and physical properties

Properties

CAS No.

101493-88-3

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)dodecan-1-one

InChI

InChI=1S/C20H32O/c1-4-5-6-7-8-9-10-11-12-13-20(21)19-16-17(2)14-15-18(19)3/h14-16H,4-13H2,1-3H3

InChI Key

LAYJKDXVCRNLGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)C1=C(C=CC(=C1)C)C

Origin of Product

United States

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